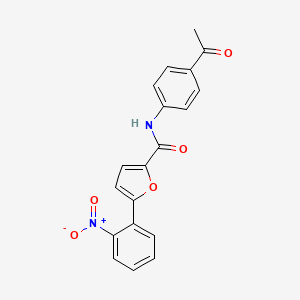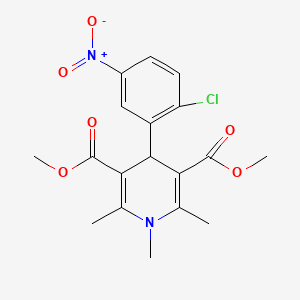
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide, also known as ANF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ANF is a furan-based compound that has been synthesized using various methods. In
Scientific Research Applications
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been studied as a potential water treatment agent due to its ability to remove heavy metals from water.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory mediators in various cell types. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, this compound has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and may require the use of specialized solvents or formulations.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the development of this compound-based pesticides for use in agriculture. Additionally, the use of this compound as a water treatment agent is an area of active research, with potential applications in the removal of heavy metals from contaminated water sources. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
properties
IUPAC Name |
N-(4-acetylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-12(22)13-6-8-14(9-7-13)20-19(23)18-11-10-17(26-18)15-4-2-3-5-16(15)21(24)25/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVBWFDRAQPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462149.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462167.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3462173.png)
![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462178.png)
![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462186.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide](/img/structure/B3462203.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3462252.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3462255.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3462262.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3462268.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B3462276.png)
![4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3462280.png)